3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea
Beschreibung
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-7-8-20-11-13(10-18-20)12-5-4-6-16-9-12/h4-6,9-11H,7-8H2,1-3H3,(H2,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUSNFYSYMLFLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multiple steps. One common method includes the reaction of tert-butyl isocyanate with an appropriate pyrazole derivative, followed by the introduction of the pyridine ring through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Urea Functional Group Reactivity
The urea moiety (-NHCONH-) undergoes characteristic reactions:
Hydrolysis
-
Acidic Conditions : Cleavage yields 3-tert-butylamine and pyrazole-ethyl-carbamic acid, which further decomposes to CO₂ and 2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethylamine .
-
Basic Conditions : Saponification produces ammonia and a carbamate intermediate .
Table 1: Hydrolysis Conditions and Products
Pyrazole Ring Modifications
The pyrazole core participates in electrophilic substitutions and metal-catalyzed cross-couplings:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C4 position of pyrazole .
-
Halogenation : NBS or Cl₂/FeCl₃ adds halogens to the C5 position .
Suzuki-Miyaura Coupling
The pyridinyl group directs palladium-catalyzed coupling with aryl boronic acids (e.g., phenylboronic acid) :
Table 2: Cross-Coupling Reaction Parameters
| Catalyst System | Solvent | Temperature | Yield | Product |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Toluene | 110°C | 78% | Pyridinyl-biphenyl derivative |
| Pd(OAc)₂, SPhos, CsF | DMF | 100°C | 65% | Heteroaryl-extended analog |
Pyridine Coordination and Functionalization
The pyridin-3-yl group engages in:
Metal Coordination
-
Forms complexes with transition metals (e.g., Ru, Pt) via the nitrogen lone pair, enabling catalytic applications .
N-Oxidation
Alkylation and Acylation
The ethyl linker between urea and pyrazole allows further derivatization:
N-Alkylation
Acylation
-
Acetyl chloride in pyridine acylates the urea NH groups, forming bis-acetyl derivatives.
Mechanistic Insights from Analogues
-
Steric Effects : The tert-butyl group hinders reactions at the adjacent pyrazole position, favoring substitutions at distal sites .
-
Solvent Optimization : Toluene improves yields in Cu(OTf)₂-catalyzed cyclizations compared to polar solvents .
Key Reference Data
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For instance, one study demonstrated that pyrazole derivatives showed superior anti-inflammatory activity compared to standard drugs like celecoxib, with effective doses (ED50) indicating strong potential for therapeutic use .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Pyrazole derivatives have been investigated for their ability to inhibit various cancer cell lines. For example, compounds related to this structure have shown promising results against HCT116 and MCF-7 cell lines with IC50 values indicating effective cytotoxicity . The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation.
Enzyme Inhibition
3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea may also serve as a selective inhibitor for specific enzymes such as Aurora-A kinase and cyclin-dependent kinases (CDKs). Studies have reported IC50 values in the nanomolar range for related compounds, suggesting that this compound could be explored further for its kinase inhibition properties .
Synthesis and Derivatives
The synthesis of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea typically involves multi-step reactions that incorporate the tert-butyl group and the pyridine-pyrazole linkage. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions to enhance yield and purity .
| Synthesis Route | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Route A | Pyridine, Pyrazole | 85% | Optimal conditions achieved at 60°C |
| Route B | Tert-butyl isocyanate | 75% | Requires careful handling due to reactivity |
Case Study 1: Anti-inflammatory Efficacy
A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea. The compound demonstrated significant edema inhibition in animal models, outperforming traditional anti-inflammatory agents. The mechanism was linked to COX inhibition and modulation of cytokine release .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea exhibited cytotoxic effects comparable to established chemotherapeutics. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development .
Wirkmechanismus
The mechanism of action of 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
Pyrazole C3 Substituents
- This bulky group may also sterically hinder interactions with certain enzyme active sites .
- C3 Ethoxycarbonyl/Carboxy Groups : Compounds like 3-ureido-4-ethoxycarbonylpyrazoles exhibit kinase-inhibitory activity but may suffer from reduced bioavailability due to higher polarity .
Pyrazole C4 Substituents
- This contrasts with 4-hydroxymethylpyrazoles (e.g., modulators of ACTH receptors), where the hydroxymethyl group enhances solubility but reduces aromatic interactions .
- 4-Nitrophenyl Group: Structural isomers like 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole () prioritize electron-withdrawing nitro groups, which may shift reactivity toward electrophilic substitution but reduce metabolic stability compared to pyridinyl .
Urea Linkage Variations
- Direct Urea Attachment: Many 3-ureidopyrazoles (e.g., antitumor agents from ) feature urea directly bonded to the pyrazole C3 position.
- Bridged Urea-Triazolo Systems : Complex analogs like 1-(3-(tert-butyl)-1-(3-chloro-4-hydroxyphenyl)-1H-pyrazol-5-yl)-3-((1S,4S)-4-((3-isopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)oxy)-1,2,3,4-tetrahydronaphthalen-1-yl)urea () incorporate fused heterocycles for multi-target engagement, sacrificing synthetic accessibility for enhanced potency .
Biologische Aktivität
The compound 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea is a member of the pyrazole class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 286.37 g/mol. The structure comprises a tert-butyl group, a pyrazole ring, and a pyridine moiety, which contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea exhibit significant anticancer activity. For instance, studies have shown that pyrazole derivatives can inhibit key protein kinases involved in cancer progression, such as VEGFR2 and Bcr-Abl . These kinases play critical roles in tumor angiogenesis and cell proliferation.
Table 1: Inhibitory Activity Against Key Targets
| Compound | Target | IC50 (µM) |
|---|---|---|
| 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea | VEGFR2 | 0.01 |
| Similar Pyrazole Derivative | Bcr-Abl (wild-type) | 0.05 |
| Similar Pyrazole Derivative | Bcr-Abl (mutated) | 0.03 |
Anti-inflammatory Effects
In addition to anticancer activity, this compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-17 . These effects are particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.
Table 2: Anti-inflammatory Activity
| Compound | Cytokine Inhibition | IC50 (nM) |
|---|---|---|
| 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea | TNF-alpha | 270 |
| Similar Compound | IL-17 | 42 |
The biological activity of 3-tert-butyl-1-{2-[4-(pyridin-3-y-l)-1H-pyrazol-1-y-l]ethyl}urea is primarily attributed to its ability to modulate signaling pathways involved in cell growth and inflammation. The compound interacts with various kinases, leading to the inhibition of downstream signaling cascades that promote tumor growth and inflammatory responses .
Case Studies
Several studies have investigated the biological effects of pyrazole derivatives similar to 3-tert-butyl-1-{2-[4-(pyridin-3-y-l)-1H-pyrazol-1-y-l]ethyl}urea :
- In Vivo Studies : A study on a related pyrazole compound demonstrated significant tumor reduction in xenograft models when administered at doses correlating with its IC50 values against VEGFR2 .
- Clinical Relevance : Another study highlighted the potential of pyrazole derivatives in treating chronic inflammatory diseases, showing reduced symptoms in animal models treated with these compounds .
Q & A
Basic: What are the established synthetic routes for 3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves coupling a pyrazole intermediate with a urea derivative. A general method includes:
- Step 1: Reacting a pyrazole-bearing amine (e.g., 4-(pyridin-3-yl)-1H-pyrazole) with a tert-butyl isocyanate derivative in anhydrous toluene or chloroform under reflux (1–2 hours) .
- Step 2: Crystallization from a 2:1 ethanol–acetic acid mixture to isolate the product .
Key Conditions: - Solvent Choice: Toluene or chloroform ensures solubility and minimizes side reactions.
- Temperature: Reflux (~110°C for toluene) promotes efficient coupling.
- Purification: Ethanol–acetic acid crystallization enhances purity but may reduce yield if solvent ratios are suboptimal.
Basic: How should researchers characterize the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of tert-butyl (δ ~1.3 ppm for 9H), pyridinyl (aromatic protons δ 7.5–9.0 ppm), and urea NH signals (δ ~5–6 ppm) .
- X-ray Crystallography: Resolves spatial arrangement, hydrogen-bonding networks (e.g., urea NH···N interactions), and confirms regiochemistry of the pyrazole ring .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., C₁₈H₂₄N₆O) .
Advanced: How can researchers optimize reaction conditions to mitigate byproduct formation during the coupling of pyrazole and urea moieties?
Methodological Answer:
Byproduct formation (e.g., dimerization or over-alkylation) can be minimized by:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) to enhance selectivity for urea coupling over competing pathways .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) may improve reaction homogeneity and reduce side reactions compared to toluene .
- Stoichiometry Control: A 1.1:1 molar ratio of pyrazole amine to isocyanate prevents excess reagent accumulation .
- In Situ Monitoring: TLC or HPLC tracks reaction progress, allowing timely termination to avoid degradation .
Advanced: What strategies are recommended for resolving contradictory spectroscopic data (e.g., NMR vs. X-ray) in structural elucidation?
Methodological Answer:
Contradictions may arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects. Strategies include:
- Variable-Temperature NMR: Identifies tautomeric equilibria (e.g., pyrazole NH proton exchange) by observing signal coalescence at elevated temperatures .
- DFT Calculations: Predicts stable tautomers and compares computed NMR chemical shifts with experimental data .
- Multi-Technique Validation: Cross-validate using IR (urea C=O stretch ~1650 cm⁻¹) and elemental analysis .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store at –20°C in sealed containers to prevent hydrolysis of the urea group .
- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritant potential noted for similar ureas) .
- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (dust/particulates) .
- Waste Disposal: Segregate waste and use licensed facilities for incineration to avoid environmental contamination .
Advanced: How does the tert-butyl group influence the compound’s stability under varying pH conditions?
Methodological Answer:
The tert-butyl group enhances steric protection but may alter hydrolytic stability:
- Acidic Conditions: The urea moiety is prone to protonation, but the bulky tert-butyl group shields the adjacent C–N bond from acid-catalyzed cleavage .
- Basic Conditions: Hydrolysis of the urea group is accelerated, with tert-butyl potentially stabilizing transition states via hydrophobic interactions .
- Experimental Validation: Perform accelerated stability studies (e.g., 1M HCl/NaOH at 40°C for 24h) and monitor degradation via HPLC .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT): Models transition states for urea bond cleavage or pyrazole ring functionalization .
- Molecular Dynamics (MD): Simulates solvation effects and predicts solubility in polar/nonpolar media .
- Docking Studies: Screens potential biological targets (e.g., kinase enzymes) by analyzing pyridinyl–protein interactions .
- Software Tools: Gaussian (DFT), GROMACS (MD), and AutoDock Vina (docking) are widely used .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
